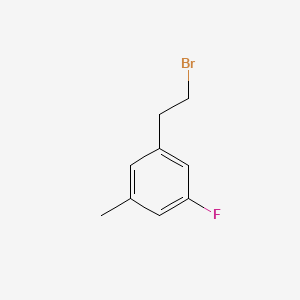

1-(2-Bromoethyl)-3-fluoro-5-methylbenzene

Description

Properties

Molecular Formula |

C9H10BrF |

|---|---|

Molecular Weight |

217.08 g/mol |

IUPAC Name |

1-(2-bromoethyl)-3-fluoro-5-methylbenzene |

InChI |

InChI=1S/C9H10BrF/c1-7-4-8(2-3-10)6-9(11)5-7/h4-6H,2-3H2,1H3 |

InChI Key |

DHDSYMLKQXAFNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CCBr |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 2 Bromoethyl 3 Fluoro 5 Methylbenzene

Nucleophilic Substitution Reactions Involving the Bromoethyl Group

The carbon atom bonded to the bromine in 1-(2-bromoethyl)-3-fluoro-5-methylbenzene is a primary alkyl halide. This structural feature is crucial in determining the preferred mechanistic pathway for nucleophilic substitution reactions. ncert.nic.in

S_N1 and S_N2 Mechanistic Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular). wikipedia.org The S_N1 mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org This pathway is favored for substrates that can form stable carbocations, such as tertiary, benzylic, or allylic halides. libretexts.org

Conversely, the S_N2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This mechanism is sensitive to steric hindrance and is favored for less substituted halides, such as methyl and primary halides. masterorganicchemistry.com

For this compound, the bromine is on a primary carbon. A hypothetical S_N1 reaction would require the formation of a primary carbocation, which is highly unstable and energetically unfavorable. Therefore, nucleophilic substitution at this position proceeds almost exclusively through the S_N2 mechanism. ncert.nic.inlibretexts.org The reaction involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to a transition state where both the nucleophile and the leaving group are partially bonded to the carbon. byjus.com While benzylic halides (where the halogen is directly attached to a carbon bonded to the benzene (B151609) ring) can undergo both S_N1 and S_N2 reactions due to the resonance stabilization of the benzylic carbocation, this is not the case for the 2-bromoethyl group, where the bromine is one carbon removed from the benzylic position. glasp.coyoutube.com

Reactivity with Diverse Nucleophiles (e.g., NaOH, KOtBu)

The reaction of this compound with nucleophiles is a classic example of the competition between substitution (S_N2) and elimination (E2) reactions. The outcome is highly dependent on the nature of the nucleophile, specifically its basicity and steric bulk. masterorganicchemistry.com

With a strong, non-bulky nucleophile like sodium hydroxide (B78521) (NaOH), the S_N2 pathway is favored. The hydroxide ion (OH⁻) is a potent nucleophile and can efficiently attack the primary carbon, displacing the bromide ion to yield 2-(3-fluoro-5-methylphenyl)ethanol (B1441596).

In contrast, when a strong, sterically hindered base such as potassium tert-butoxide (KOtBu) is used, the E2 (elimination bimolecular) reaction predominates. masterorganicchemistry.comlibretexts.org The bulky tert-butoxide anion finds it difficult to access the electrophilic carbon for a backside attack (S_N2). masterorganicchemistry.com Instead, it acts as a base, abstracting a proton from the carbon adjacent to the one bearing the bromine (the β-carbon). This concerted process leads to the formation of a double bond and the elimination of HBr, yielding 1-fluoro-3-methyl-5-vinylbenzene (B7891187) as the major product. khanacademy.orgyoutube.com

| Reagent | Primary Mechanism | Major Product |

|---|---|---|

| Sodium Hydroxide (NaOH) | S_N2 (Substitution) | 2-(3-fluoro-5-methylphenyl)ethanol |

| Potassium tert-Butoxide (KOtBu) | E2 (Elimination) | 1-fluoro-3-methyl-5-vinylbenzene |

Stereochemical Outcomes of Nucleophilic Substitution

The stereochemistry of S_N2 reactions is well-defined: they proceed with an inversion of configuration at the reaction center, a phenomenon known as Walden inversion. ualberta.caualberta.ca This occurs because the nucleophile must attack from the side opposite to the leaving group. libretexts.org

However, in the case of this compound, the carbon atom undergoing substitution (C1 of the ethyl group) is not a chiral center because it is bonded to two hydrogen atoms. Therefore, while the S_N2 reaction mechanistically proceeds with inversion, it does not result in an observable change in stereoisomerism in the product, as no enantiomers or diastereomers can be formed from the achiral starting material. scribd.com If one of the hydrogens on the bromine-bearing carbon were replaced with deuterium (B1214612) to create a chiral center, the S_N2 reaction would lead to the formation of a product with the opposite configuration.

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The rate and regioselectivity (the position of substitution) of these reactions are controlled by the directing effects of the substituents already present: the fluoro, methyl, and 2-bromoethyl groups. lumenlearning.com

Influence of Fluoro and Methyl Substituents on Ring Activation and Directivity

Substituents on a benzene ring are classified as either activating or deactivating, and as either ortho-, para-directing or meta-directing. libretexts.orgorganicchemistrytutor.com

Methyl Group (-CH₃): An alkyl group like methyl is weakly activating and an ortho-, para-director. libretexts.org It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and stabilizing the carbocation intermediate (the sigma complex) formed during EAS. libretexts.org This stabilization is most effective when the electrophile attacks at the ortho and para positions. libretexts.org

Fluoro Group (-F): A halogen like fluorine is a deactivating but ortho-, para-directing group. organicchemistrytutor.compressbooks.pub It is deactivating because its strong electronegativity withdraws electron density from the ring inductively (-I effect), making the ring less reactive than benzene. youtube.comlibretexts.org However, it is an ortho-, para-director because it can donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the sigma complex. wikipedia.orgcsbsju.edu This resonance stabilization is only possible for ortho and para attack. libretexts.org The inductive deactivation is generally stronger than the resonance donation, resulting in a net deactivation. csbsju.edu

2-Bromoethyl Group (-CH₂CH₂Br): This alkyl halide group is weakly deactivating. The alkyl chain itself is weakly activating, but the electronegative bromine atom at the end of the chain exerts an electron-withdrawing inductive effect, which deactivates the ring slightly. Like other alkyl groups, it acts as an ortho-, para-director. lumenlearning.com

| Substituent | Effect on Reactivity | Directing Effect | Dominant Electronic Effect |

|---|---|---|---|

| -CH₃ (Methyl) | Activating (Weak) | Ortho, Para | Inductive Donation / Hyperconjugation |

| -F (Fluoro) | Deactivating (Weak) | Ortho, Para | Inductive Withdrawal > Resonance Donation |

| -CH₂CH₂Br (2-Bromoethyl) | Deactivating (Weak) | Ortho, Para | Inductive Withdrawal |

Mechanistic Considerations of Bromination on Aromatic Substrates

Aromatic bromination is a typical electrophilic aromatic substitution reaction. uomustansiriyah.edu.iq It requires a catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule (Br₂) and generate a more potent electrophile, which behaves like Br⁺. libretexts.orgopenstax.org

The mechanism proceeds in two main steps: libretexts.orgmsu.edu

Attack by the π-system: The nucleophilic π-electron system of the substituted benzene ring attacks the electrophilic bromine, forming a new carbon-bromine bond. This step breaks the aromaticity of the ring and creates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org The positive charge in this intermediate is delocalized over the ortho and para positions relative to the point of attack.

Deprotonation: A weak base, such as the FeBr₄⁻ complex formed from the catalyst, removes a proton from the carbon atom that is bonded to the new bromine atom. libretexts.org This step restores the aromaticity of the ring, yielding the brominated product and regenerating the catalyst. uomustansiriyah.edu.iq

When applied to this compound, the incoming bromine electrophile will preferentially attack the positions most activated by the substituents, leading to a mixture of regioisomeric products, with substitution at the C4 and C6 positions being the most probable outcomes.

Oxidation Reactions

Oxidation reactions targeting this compound can selectively modify either the ethyl side chain or the benzylic methyl group, depending on the reagents and conditions employed.

Transformation of Alkyl and Benzylic Moieties (e.g., to Carboxylic Acids)

The benzylic methyl group on the benzene ring is susceptible to oxidation to form a carboxylic acid. This transformation is a common reaction for toluene (B28343) derivatives and proceeds through benzylic radical stabilization. khanacademy.org The presence of the bromoethyl and fluoro groups on the ring influences the electronic properties of the aromatic system, but the benzylic position remains a primary site for oxidation under vigorous conditions. The primary alkyl bromide of the ethyl group can also be oxidized, though this typically requires different reaction pathways, often involving initial nucleophilic substitution followed by oxidation of the resulting alcohol.

Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be used to effect these transformations. organic-chemistry.org The choice of reagent is crucial for achieving the desired selectivity between the benzylic methyl group and the bromoethyl side chain.

For the oxidation of the benzylic methyl group to a carboxylic acid, strong oxidizing agents are typically required. Common examples include:

Potassium permanganate (B83412) (KMnO₄): Often used in basic aqueous conditions, followed by an acidic workup.

Chromic acid (H₂CrO₄): Generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (Jones oxidation). tcichemicals.com

Nitric acid (HNO₃): Can also be used, typically at elevated temperatures.

The table below summarizes common oxidizing agents used for the conversion of benzylic methyl groups.

| Oxidizing Agent | Typical Conditions | Product from Benzylic Methyl Group |

| Potassium Permanganate (KMnO₄) | NaOH, H₂O, heat; then H₃O⁺ | Carboxylic Acid |

| Chromium Trioxide (CrO₃) | H₂SO₄, Acetone (Jones Reagent) | Carboxylic Acid |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Aldehyde (less common for methyl) |

| Nitric Acid (HNO₃) | Heat | Carboxylic Acid |

Coupling Reactions and Cross-Coupling Methodologies

The carbon-bromine bond in the ethyl group of this compound is the primary site for coupling and cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling and Related Palladium-Catalyzed Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. yonedalabs.comlibretexts.org In the case of this compound, the alkyl bromide can serve as the electrophilic partner. The reaction typically involves a catalytic cycle consisting of three main steps: oxidative addition of the alkyl bromide to a Pd(0) complex, transmetalation with an organoboron species (such as a boronic acid or ester) in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The general scheme for a Suzuki-Miyaura reaction is shown below:

R¹-X + R²-B(OR)₂ → R¹-R² (where R¹-X is the halide, in this case, the bromoethylbenzene derivative)

This methodology is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.govrsc.org

Table of Typical Suzuki-Miyaura Reaction Components

| Component | Example | Role |

|---|---|---|

| Electrophile | This compound | Source of the alkyl group |

| Nucleophile | Phenylboronic acid, Alkylboronic ester | Source of the coupling partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the reaction cycle |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants |

Nickel-Catalyzed Asymmetric Cross-Coupling Reactions and Stereoselectivity

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, particularly for coupling sp³-hybridized carbon centers like the bromoethyl group. researchgate.netresearchgate.net These reactions can be used to form C(sp²)-C(sp³) bonds, and significant progress has been made in developing enantioselective variants. caltech.edursc.org

For a substrate like this compound, while the reactive carbon is not a stereocenter itself, asymmetric nickel catalysis becomes relevant when coupling with prochiral nucleophiles or in reactions that generate a new stereocenter adjacent to the coupling site. Chiral ligands, such as chiral bis(oxazoline) (BiOX) or phosphine (B1218219) ligands, are employed to control the stereochemical outcome of the reaction. thieme-connect.dechemrxiv.org These ligands coordinate to the nickel center and create a chiral environment that influences the bond-forming steps, leading to one enantiomer in excess. The development of these methods allows for the synthesis of enantioenriched molecules that are valuable in pharmaceuticals and materials science. thieme-connect.denih.gov

Other Transition Metal-Mediated Transformations

Beyond palladium and nickel, other transition metals can mediate transformations involving alkyl halides. Iron-catalyzed cross-coupling reactions, for instance, have gained attention as a more economical and environmentally friendly alternative. These reactions can couple alkyl halides with organometallic reagents like Grignard reagents. Furthermore, copper-catalyzed reactions, such as Ullmann-type couplings, can be used to form carbon-heteroatom bonds, potentially allowing for the functionalization of the bromoethyl group with amines, ethers, or other nucleophiles. These diverse transition metal-mediated methods expand the synthetic utility of this compound as a versatile chemical intermediate.

Radical Reactions and Polymerization Initiation

The unique structure of this compound, featuring both a bromoethyl group and a methyl-substituted benzene ring, suggests a versatile role in radical chemistry. The presence of these functional groups allows the compound to potentially initiate polymerization and to participate in radical reactions at the benzylic carbon.

Role as an Initiator in Controlled Radical Polymerization

In ATRP, an alkyl halide is often used as an initiator in the presence of a transition metal catalyst. The bromoethyl group in this compound could serve as the initiating site. The carbon-bromine bond can be homolytically cleaved in the presence of a suitable catalyst to generate a carbon-centered radical, which then initiates the polymerization of vinyl monomers. The reactivity of the C-Br bond is a critical factor in its efficacy as an initiator.

Table 1: Potential Monomers for Polymerization Initiated by this compound

| Monomer Class | Specific Examples |

|---|---|

| Styrenes | Styrene, 4-chlorostyrene |

| Acrylates | Methyl acrylate, Ethyl acrylate, Butyl acrylate |

The choice of monomer is crucial and can influence the polymerization kinetics and the properties of the resulting polymer. nih.gov The fluorinated and methylated benzene ring of the initiator may also impart specific properties to the final polymer, such as altered solubility or thermal stability.

Free Radical Mechanisms at the Benzylic Position

The methyl group attached to the benzene ring represents a benzylic position, which is particularly susceptible to free radical reactions due to the resonance stabilization of the resulting benzylic radical. youtube.comkhanacademy.org Reactions at this position are a cornerstone of organic synthesis. khanacademy.org

Under the influence of radical initiators (e.g., peroxides) and heat or light, a hydrogen atom can be abstracted from the methyl group, forming a stabilized benzylic radical. youtube.com This radical can then participate in a variety of reactions, most notably halogenation. For instance, in the presence of a bromine source like N-bromosuccinimide (NBS), the benzylic position can be selectively brominated.

The mechanism for free radical halogenation at the benzylic position involves three key steps:

Initiation: The radical initiator decomposes to form initial radicals.

Propagation: The initiator radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a halogen source (e.g., Br₂) to form the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: Two radicals combine to end the chain reaction.

The stability of the benzylic radical is a key thermodynamic driver for the selectivity of this reaction. youtube.com The presence of the fluorine atom and the bromoethyl group on the benzene ring may exert electronic effects that could subtly influence the stability of the benzylic radical and the kinetics of the reaction, although specific data on these effects for this molecule are not available.

Advanced Spectroscopic and Computational Characterization Techniques for 1 2 Bromoethyl 3 Fluoro 5 Methylbenzene

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of 1-(2-Bromoethyl)-3-fluoro-5-methylbenzene is expected to exhibit characteristic absorption bands corresponding to its distinct structural components.

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the benzene (B151609) ring would likely appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the bromoethyl and methyl groups are anticipated in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring would generate a series of peaks, typically between 1600 cm⁻¹ and 1450 cm⁻¹.

C-H Bending: Bending vibrations of the methyl and methylene (B1212753) groups are expected in the 1470-1370 cm⁻¹ region.

C-F Stretching: A strong absorption band due to the C-F bond stretching is predicted to be in the 1250-1000 cm⁻¹ range.

C-Br Stretching: The stretching vibration of the carbon-bromine bond would likely be observed in the fingerprint region, typically between 600-500 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring would influence the position of these bands, which are expected in the 900-675 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretching | 3100-3000 |

| Aliphatic C-H Stretching | 3000-2850 |

| Aromatic C=C Stretching | 1600-1450 |

| Aliphatic C-H Bending | 1470-1370 |

| C-F Stretching | 1250-1000 |

| C-Br Stretching | 600-500 |

| Aromatic C-H Out-of-Plane Bending | 900-675 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The FT-Raman spectrum of this compound would be expected to show:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring would likely produce a strong and sharp signal.

C-C Stretching: Stretching vibrations of the carbon-carbon bonds in the ethyl chain and the bond connecting it to the ring would be active.

C-Br and C-F Stretching: While also IR-active, these vibrations would also be observable in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum would provide information on the number and environment of the hydrogen atoms.

Aromatic Protons: The three protons on the benzene ring would likely appear as complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns would be influenced by the fluorine, methyl, and bromoethyl substituents.

Bromoethyl Protons: The two methylene groups of the bromoethyl substituent would be expected to show two distinct signals, likely triplets, due to coupling with each other. The methylene group attached to the bromine (-CH₂Br) would be further downfield (estimated δ 3.4-3.6 ppm) than the methylene group attached to the aromatic ring (Ar-CH₂-) (estimated δ 2.9-3.1 ppm).

Methyl Protons: The methyl group protons would likely appear as a singlet in the upfield region (estimated δ 2.2-2.4 ppm).

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (3H) | 6.5 - 7.5 | Multiplet |

| -CH₂Br (2H) | 3.4 - 3.6 | Triplet |

| Ar-CH₂- (2H) | 2.9 - 3.1 | Triplet |

| -CH₃ (3H) | 2.2 - 2.4 | Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹Jcf) and would be significantly shifted. The other aromatic carbons would appear in the typical range of δ 110-145 ppm.

Bromoethyl Carbons: Two signals are expected for the ethyl group carbons. The carbon bonded to the bromine (-CH₂Br) would be in the range of δ 30-40 ppm, while the carbon attached to the aromatic ring (Ar-CH₂-) would be at a similar or slightly lower chemical shift.

Methyl Carbon: The methyl carbon would give a signal in the upfield region, typically around δ 20-25 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-F) | 160 - 165 (with C-F coupling) |

| Aromatic (5C) | 110 - 145 |

| -CH₂Br | 30 - 40 |

| Ar-CH₂- | 30 - 40 |

| -CH₃ | 20 - 25 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is highly sensitive to the chemical environment of the fluorine atom. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying fluorine-containing compounds. wikipedia.org

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, several 2D NMR experiments would be crucial in confirming its constitution and assigning the proton (¹H) and carbon (¹³C) chemical shifts.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, the most informative correlations would be observed between the protons of the ethyl chain. Specifically, the methylene protons adjacent to the bromine atom would show a correlation with the methylene protons adjacent to the aromatic ring. The aromatic protons would also exhibit correlations depending on their proximity (ortho, meta, or para coupling), helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the chemical shifts of the carbon atoms in the molecule. For instance, the protons of the methyl group would show a cross-peak with the methyl carbon, and the protons of the two methylene groups would correlate with their respective carbon signals. Similarly, the aromatic protons would correlate with their corresponding aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for piecing together the molecular skeleton. For example, the protons of the methylene group attached to the benzene ring would show correlations to the quaternary carbons and the ortho- and meta-carbons of the aromatic ring. The methyl protons would also show correlations to the carbons of the aromatic ring that are two and three bonds away.

Table 1: Predicted 2D NMR Correlations for this compound

| Experiment | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | -CH₂-CH₂Br protons | Confirms the connectivity of the ethyl chain. |

| Correlations between aromatic protons | Aids in assigning the substitution pattern of the benzene ring. | |

| HSQC | -CH₃ protons to its carbon | Assigns the chemical shift of the methyl carbon. |

| -CH₂- protons to their respective carbons | Assigns the chemical shifts of the ethyl chain carbons. | |

| Aromatic protons to their respective carbons | Assigns the chemical shifts of the protonated aromatic carbons. | |

| HMBC | -CH₂- (adjacent to ring) protons to aromatic carbons | Confirms the attachment of the ethyl group to the benzene ring. |

| -CH₃ protons to aromatic carbons | Confirms the position of the methyl group on the benzene ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring, which acts as the primary chromophore.

The benzene ring exhibits characteristic π → π* transitions. In substituted benzenes, the symmetry of the ring is lowered, which can affect the position and intensity of these absorption bands. The presence of the fluoro, methyl, and bromoethyl substituents will influence the electronic environment of the benzene ring.

The B-band (benzenoid band): This band, typically observed around 255 nm for benzene, is due to a symmetry-forbidden transition. In substituted benzenes, this band often shows fine structure and its intensity is increased.

The E-band (ethylenic band): These bands appear at shorter wavelengths (around 200 nm) and are more intense.

The substituents on the benzene ring in this compound are a mix of activating (methyl) and deactivating (fluoro, bromoethyl) groups. This combination will likely result in a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene.

X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, SC-XRD analysis would provide precise information on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

Conformation: The preferred spatial arrangement of the bromoethyl side chain relative to the aromatic ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant non-covalent interactions such as halogen bonding (involving the bromine atom) or π-stacking of the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

The nominal molecular weight of this compound (C₉H₁₀BrF) is approximately 216 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).

The fragmentation of the molecular ion will be driven by the formation of stable carbocations and neutral radicals. Based on the analysis of similar compounds like (2-Bromoethyl)benzene (B7723623), the following fragmentation pathways are expected:

Loss of a bromine radical (•Br): This would lead to a fragment ion [M-Br]⁺.

Benzylic cleavage: Cleavage of the C-C bond between the ethyl group and the aromatic ring would result in the formation of a stable tropylium (B1234903) ion or a substituted tropylium ion.

Loss of ethene: A McLafferty-type rearrangement could lead to the loss of an ethene molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (approximate) | Proposed Fragment | Notes |

|---|---|---|

| 216, 218 | [C₉H₁₀BrF]⁺ | Molecular ion (M⁺, M+2) |

| 137 | [C₉H₁₀F]⁺ | Loss of •Br |

| 109 | [C₇H₆F]⁺ | Benzylic cleavage with loss of C₂H₄Br |

| 91 | [C₇H₇]⁺ | Tropylium ion (less likely with substituents) |

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. In a GC-MS experiment, the compound would first be separated from other components in a mixture by gas chromatography based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum for identification. GC-MS is particularly useful for the analysis of halogenated aromatic compounds and can be used to separate and identify isomers. rsc.org

For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. While this compound is likely volatile enough for GC-MS, LC-MS could also be employed, particularly with reversed-phase chromatography. In LC-MS, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The eluting compound is then introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is a versatile technique for the analysis of a wide range of halogenated organic compounds. nih.gov

Other Chromatographic Techniques for Purity and Separation

Besides GC and LC, other chromatographic techniques can be employed for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing the purity of organic compounds. For a substituted aromatic compound like this, a reversed-phase C18 column would likely provide good separation from impurities. The separation of halogenated aromatic isomers can often be achieved with careful method development. chromforum.org

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring the progress of a reaction and for preliminary purity checks. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, its retention factor (Rf) can be determined, and the presence of impurities can be visualized.

Column Chromatography: For preparative scale purification, column chromatography using silica gel or alumina (B75360) as the stationary phase is commonly used. The choice of eluent (solvent system) is critical for achieving good separation of the desired compound from any byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, widely used for separating, identifying, and quantifying components in a mixture. For a halogenated aromatic compound such as this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. oup.comrsc.org This is due to the nonpolar nature of the benzene ring and its substituents.

In a hypothetical RP-HPLC method, a C18 stationary phase would be a suitable choice, as it provides a nonpolar environment that interacts with the analyte based on hydrophobic interactions. oup.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. chromforum.org A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the target compound while separating it from more polar or less polar impurities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound absorbs UV light. oup.comrsc.org The specific wavelength for detection would be optimized to achieve maximum sensitivity, likely around 210 nm to 228 nm. rsc.orgrsc.org Method development would involve optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a stable retention time, ensuring good resolution from any potential process-related impurities or degradation products. chromforum.org

Table 1: Representative HPLC Parameters for Analysis of Halogenated Aromatic Compounds

| Parameter | Exemplary Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. oup.com |

| Mobile Phase | Acetonitrile and Water | Common solvents for RP-HPLC, allowing for adjustment of polarity. chromforum.org |

| Elution Mode | Gradient | Optimizes separation of compounds with varying polarities. chromforum.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. |

| Detector | UV-Vis Diode Array (DAD) | Allows for quantification and spectral analysis for peak purity. rsc.orgwur.nl |

| Detection λ | 210 nm | A common wavelength for detecting aromatic compounds. rsc.org |

| Injection Vol. | 10 µL | A typical volume for analytical injections. |

| Column Temp. | 30 °C | Helps ensure reproducible retention times. chromforum.org |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation in liquid chromatography that offers significant advantages over traditional HPLC. uj.edu.plresearchgate.net UPLC systems utilize columns packed with smaller particles (typically less than 2 µm), which results in dramatically increased resolution, sensitivity, and speed of analysis. uj.edu.plresearchgate.net This technique is particularly valuable for impurity profiling and quality control where high throughput and detailed separation are critical. researchgate.net

The fundamental principles of separation in UPLC are the same as in HPLC, relying on the partitioning of the analyte between the stationary and mobile phases. For this compound, a similar reversed-phase approach with a sub-2 µm particle C18 column would be employed. The key difference lies in the performance; a UPLC method could reduce analysis time from minutes to under a minute, while providing sharper and more intense peaks. researchgate.net This heightened resolution is crucial for separating closely related structural isomers or trace-level impurities that might not be detected by HPLC.

The transition from an HPLC to a UPLC method involves careful adaptation of the analytical conditions to accommodate the higher backpressures generated by the smaller particle size columns. researchgate.net The benefits include not only faster analysis but also a significant reduction in solvent consumption, making UPLC a more environmentally friendly or "green" analytical technique. researchgate.net For pharmaceutical intermediates and specialty chemicals, the speed and sensitivity of UPLC are invaluable for monitoring reaction progress and ensuring final product quality. uj.edu.plnih.gov

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

| Characteristic | HPLC | UPLC | Advantage of UPLC |

|---|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution. researchgate.net |

| Column Dimensions | e.g., 4.6 x 150 mm | e.g., 2.1 x 50 mm | Faster run times, less solvent use. researchgate.net |

| Typical Flow Rate | 1.0 - 2.0 mL/min | 0.4 - 0.6 mL/min | Reduced solvent consumption. researchgate.net |

| Analysis Time | 5 - 15 minutes | < 2 minutes | Increased sample throughput. |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi | Accommodates smaller particles for better separation. researchgate.net |

| Sensitivity | Good | Excellent | Taller, narrower peaks lead to lower detection limits. researchgate.net |

Applications of 1 2 Bromoethyl 3 Fluoro 5 Methylbenzene in Advanced Chemical Synthesis

Utility as a Key Intermediate in the Synthesis of Complex Organic Molecules

The unique combination of a reactive bromoethyl group and a substituted aromatic ring in 1-(2-bromoethyl)-3-fluoro-5-methylbenzene positions it as a valuable intermediate in the synthesis of more complex molecular architectures.

Precursor in the Construction of Functionalized Aromatic Systems

The bromoethyl moiety of this compound serves as a potent electrophile, making it an excellent precursor for introducing the 3-fluoro-5-methylphenethyl group into various molecules. This is typically achieved through nucleophilic substitution reactions where the bromine atom is displaced by a wide range of nucleophiles.

For instance, it can be used in the alkylation of amines, phenols, thiols, and carbanions to construct more elaborate functionalized aromatic systems. The presence of the fluorine atom and the methyl group on the aromatic ring can influence the electronic properties and lipophilicity of the target molecules, which is particularly relevant in medicinal chemistry and materials science.

Role in Building Blocks for Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. While specific examples involving this compound are not extensively documented in readily available literature, its structure suggests its potential as a building block in certain MCRs.

For example, the bromoethyl group could participate in reactions where an electrophilic component is required. It could potentially be used in sequential MCRs where it is first used to modify one of the initial reactants before the main multicomponent reaction takes place. The development of novel MCRs is an active area of research, and the use of versatile building blocks like this compound could lead to the discovery of new and efficient synthetic methodologies.

Contributions to the Synthesis of Novel Fluorinated Aromatic Compounds

The presence of a fluorine atom on the benzene (B151609) ring of this compound makes it a valuable starting material for the synthesis of other novel fluorinated aromatic compounds. Organofluorine compounds are of significant interest due to their unique properties and applications in pharmaceuticals, agrochemicals, and materials.

This compound can be used in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, where the bromine atom of the bromoethyl group is replaced, or potentially after transformation of the bromoethyl group into other functionalities. These reactions allow for the introduction of a wide variety of substituents onto the aromatic ring, leading to the creation of a diverse library of novel fluorinated molecules with potentially interesting biological or material properties.

Application in Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis, the synthesis of a chiral compound in an optically active form, is of paramount importance in the pharmaceutical industry. While direct applications of this compound in asymmetric synthesis are not widely reported, its structure provides opportunities for its use in stereoselective transformations.

Participation in Stereoselective Transformations

The bromoethyl group of this compound can be a substrate in stereoselective reactions. For example, it could undergo nucleophilic substitution with a chiral nucleophile, leading to the formation of a new stereocenter. Alternatively, it could be used in reactions catalyzed by chiral catalysts, such as chiral phase-transfer catalysts or metal complexes with chiral ligands, to achieve enantioselective transformations.

The development of new chiral catalysts and methodologies is a continuous effort in organic chemistry, and the exploration of substrates like this compound could contribute to the advancement of asymmetric synthesis.

Role as a Reagent in Studying Chemical Reaction Mechanisms

Understanding the mechanisms of chemical reactions is fundamental to the development of new and improved synthetic methods. Substituted aromatic compounds like this compound can serve as valuable tools in such studies.

The presence of the fluorine and methyl groups on the aromatic ring can act as spectroscopic probes (e.g., in 19F NMR) or as substituents that systematically alter the electronic and steric properties of the molecule. By studying the kinetics and stereochemical outcomes of reactions involving this compound and its analogs, chemists can gain insights into reaction intermediates, transition states, and the factors that control reactivity and selectivity. For instance, comparing the reaction rates of this compound with its non-fluorinated or non-methylated counterparts can help elucidate the electronic effects of these substituents on the reactivity of the bromoethyl group.

Integration into Materials Science Research for Specialized Polymers and Frameworks

The structural features of this compound make it an ideal starting material for creating complex molecules used in materials science. The bromoethyl group provides a reactive handle for elongation and functionalization, while the fluoro and methyl groups on the aromatic ring can be used to fine-tune the electronic properties and solubility of the resulting materials.

While not directly used as an organic semiconductor, this compound is a key precursor for synthesizing monomers that can be polymerized into semiconducting materials. The bromoethyl group can be chemically modified to introduce a vinyl group, converting the molecule into a substituted styrene derivative. This transformation is typically achieved through an elimination reaction, often facilitated by a strong base.

The resulting monomer, 1-ethenyl-3-fluoro-5-methylbenzene, can then undergo polymerization to yield poly(1-ethenyl-3-fluoro-5-methylbenzene). The fluoro and methyl groups on the phenyl rings of the polymer chain influence its electronic properties, such as the HOMO/LUMO energy levels, which are critical for its performance as a semiconductor.

Alternatively, the bromoethyl functionality allows for the synthesis of stilbene-like molecules, which are known for their optoelectronic properties. Through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, this compound can be converted into a phosphonium salt or a phosphonate ester, respectively. These intermediates can then react with an aldehyde to form a carbon-carbon double bond, leading to the creation of larger conjugated systems suitable for organic semiconductor applications. wikipedia.orgslideshare.netnih.govalfa-chemistry.com

Table 1: Potential Monomers Derived from this compound for Organic Semiconductors

| Monomer Name | Chemical Structure | Potential Polymerization Method |

| 1-Ethenyl-3-fluoro-5-methylbenzene | C9H9F | Free-radical polymerization, Controlled radical polymerization (e.g., ATRP, RAFT) |

| Stilbene derivatives | Ar-CH=CH-Ar' | Wittig reaction, Horner-Wadsworth-Emmons reaction followed by polymerization |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tailored by modifying the organic linkers. This compound can serve as a precursor to such functionalized linkers.

To be used as a linker in MOF synthesis, the molecule must possess coordinating groups, typically carboxylates or nitrogen-containing heterocycles. The bromoethyl group of this compound can be converted into a carboxylic acid functionality through a series of reactions, including Grignard reagent formation followed by carboxylation, or through oxidation.

The resulting 3-(3-fluoro-5-methylphenyl)propanoic acid can then be used as a linker in the synthesis of MOFs. The presence of the fluoro and methyl groups on the linker can influence the properties of the final MOF, such as its porosity, stability, and selectivity for gas adsorption. For instance, the fluorine atom can enhance the hydrophobicity of the framework and influence its interactions with specific guest molecules.

Table 2: Potential MOF Linkers Derived from this compound

| Linker Name | Chemical Structure | Coordinating Group | Potential MOF Properties |

| 3-(3-Fluoro-5-methylphenyl)propanoic acid | C10H11FO2 | Carboxylate | Enhanced hydrophobicity, modified guest-host interactions |

| Functionalized benzoic acid derivatives | C10H9FO2 | Carboxylate | Tunable pore size and chemical environment |

Contributions to Chemical Education and Research Training

The multi-step synthesis of functional materials starting from this compound serves as an excellent case study in chemical education and research training. It provides a platform for students and early-career researchers to engage with a range of fundamental and advanced organic reactions and characterization techniques.

A project commencing with this compound could involve:

Reaction Planning and Execution: Students would need to design synthetic routes to target molecules, such as the aforementioned vinyl monomers or MOF linkers. This would involve selecting appropriate reagents and reaction conditions for transformations like elimination, substitution, and oxidation.

Purification and Characterization: Each step of the synthesis would require purification of the product, for instance by chromatography or recrystallization. The identity and purity of the compounds would then be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Polymerization and Materials Synthesis: The synthesized monomers could be used in polymerization reactions, introducing students to polymer chemistry concepts and techniques. Similarly, the synthesized linkers could be used to construct MOFs, providing experience in materials synthesis and crystallography.

Property Measurement: The final polymers or MOFs could be characterized to assess their properties, such as thermal stability, optical absorption and emission, and, in the case of MOFs, surface area and porosity.

This type of project-based learning allows for a deep understanding of the connection between molecular structure and material properties, preparing the next generation of chemists and materials scientists for research in academia and industry.

Theoretical and Mechanistic Insights into 1 2 Bromoethyl 3 Fluoro 5 Methylbenzene

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular attributes, offering deep insights into the molecule's behavior.

The first step in the computational study of a molecule is typically geometry optimization, which aims to find the lowest energy arrangement of its atoms. For a flexible molecule like 1-(2-bromoethyl)-3-fluoro-5-methylbenzene, this involves a conformational analysis to identify the most stable conformers. The flexibility primarily arises from the rotation around the C-C single bonds of the bromoethyl side chain.

A conformational search can be performed by systematically rotating the dihedral angle involving the benzene (B151609) ring and the bromoethyl group. The energies of the resulting conformers are then calculated to determine their relative stabilities. researchgate.netresearchgate.net The most stable conformer corresponds to the global minimum on the potential energy surface. The results of such an analysis typically reveal the preferred spatial orientation of the bromoethyl substituent relative to the substituted benzene ring.

Table 1: Hypothetical Relative Energies of this compound Conformers This data is illustrative and based on typical DFT calculation outcomes for similar molecules.

| Conformer | Dihedral Angle (Car-Car-Cα-Cβ) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.25 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (infrared and Raman), which can be compared with experimental data to validate the computational model. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of its constituent atoms.

The assignment of these calculated frequencies to specific vibrational modes allows for a detailed understanding of the molecule's dynamics. For this compound, key vibrational modes would include the C-H stretching of the aromatic ring and the methyl group, the C-F and C-Br stretching, and the various vibrations of the ethyl bridge.

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound This data is illustrative and based on typical DFT calculation outcomes for similar molecules.

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=C Aromatic Stretch | 1600-1450 |

| C-F Stretch | 1250-1000 |

| C-Br Stretch | 650-550 |

The electronic properties of a molecule are governed by the distribution of its electrons. DFT calculations provide valuable information about this distribution. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. researchgate.netscience.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

Table 3: Hypothetical Electronic Properties of this compound This data is illustrative and based on typical DFT calculation outcomes for similar molecules.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov Regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the fluorine atom and the π-system of the benzene ring, indicating their nucleophilic character. A region of positive potential would be expected around the hydrogen atoms and potentially a region of local positive potential (a σ-hole) on the bromine atom, which can be involved in halogen bonding.

Computational Studies of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can also be used to explore the dynamics of chemical reactions. By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy path from reactants to products, including any transition states and intermediates.

The bromoethyl group in this compound is a potential site for nucleophilic substitution reactions (e.g., SN2 reactions). nih.govbeilstein-journals.org Computational methods can be employed to model the reaction of this compound with a nucleophile. This involves calculating the energy profile of the reaction pathway.

The key points on the energy profile are the energies of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state is the activation energy, which is a critical determinant of the reaction rate. The geometry of the transition state provides insight into the mechanism of the reaction. For an SN2 reaction, the transition state would feature the incoming nucleophile and the departing bromide ion simultaneously bonded to the carbon atom in a pentacoordinate arrangement.

Table 4: Hypothetical Energy Profile for an SN2 Reaction of this compound with a Nucleophile (e.g., CN-) This data is illustrative and based on typical DFT calculation outcomes for similar reactions.

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (ΔE‡) | 22.5 |

| Reaction Energy (ΔErxn) | -15.0 |

Modeling of Electrophilic Aromatic Substitution Pathways

Computational modeling provides significant insights into the regioselectivity of electrophilic aromatic substitution (EAS) reactions for substituted benzenes like this compound. The outcome of an EAS reaction is dictated by the directing effects of the substituents already present on the aromatic ring, which influence the stability of the sigma-complex (or arenium ion) intermediates. nih.govnih.gov Methods based on Density Functional Theory (DFT) are commonly used to calculate the relative stabilities of these intermediates, thereby predicting the most likely position of electrophilic attack. acs.org

The benzene ring in this compound has three substituents: a methyl group (-CH₃), a fluorine atom (-F), and a 2-bromoethyl group (-CH₂CH₂Br). Their directing effects are as follows:

Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.

Fluoro Group (-F): Halogens are deactivating due to their strong inductive electron-withdrawing effect. However, they are ortho, para-directing because of electron donation through resonance. scielo.org.mx

2-Bromoethyl Group (-CH₂CH₂Br): This alkyl group is weakly activating and an ortho, para-director due to its inductive effect.

The positions on the aromatic ring relative to the substituents are C2, C4, and C6.

C2: ortho to the methyl group and ortho to the fluoro group.

C4: para to the methyl group and ortho to the 2-bromoethyl group.

C6: ortho to the 2-bromoethyl group and para to the fluoro group.

Computational models, such as the RegioSQM method, predict regioselectivity by calculating the proton affinity at each potential reaction site. nih.govnih.gov A lower free energy for the protonated intermediate corresponds to a more stable sigma-complex and thus a more favorable reaction pathway. nih.gov For this compound, the directing effects are complex and potentially conflicting. The methyl and fluoro groups strongly direct to the C2 position. The methyl and bromoethyl groups direct to the C4 position. The fluoro and bromoethyl groups direct to the C6 position. DFT calculations would be essential to quantitatively assess the stability of the three possible sigma-complexes to predict the major product of an EAS reaction. nih.govacs.org

Table 1: Directing Effects of Substituents on this compound

| Substituent | Electronic Effect | Directing Influence | Favored Positions |

|---|---|---|---|

| -CH₃ (at C5) | Activating (Inductive/Hyperconjugation) | Ortho, Para | C1, C3 (occupied), C5 (occupied) |

| -F (at C3) | Deactivating (Inductive), Donating (Resonance) | Ortho, Para | C2, C4, C6 |

| -CH₂CH₂Br (at C1) | Weakly Activating (Inductive) | Ortho, Para | C2, C4, C6 |

Quantum Chemical Calculations for Spectroscopic Prediction

Prediction of NMR Chemical Shifts (e.g., GIAO Method)

Quantum chemical calculations are a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of organic molecules, aiding in structure elucidation and verification. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR chemical shifts. scispace.comresearchgate.net This method, typically employed within a DFT framework, computes the isotropic magnetic shielding tensors for each nucleus in the molecule. acs.org

The process begins with the optimization of the molecule's three-dimensional geometry at a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set). Following optimization, the GIAO calculation is performed to obtain the absolute shielding values (σ). These values are then converted to chemical shifts (δ) relative to a reference standard, such as tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_calc. conicet.gov.ar To improve accuracy, the results are often linearly scaled based on a set of known compounds. scispace.com

For this compound, this method would predict the specific ¹H and ¹³C chemical shifts for each unique proton and carbon atom. The calculations would account for the electronic environment of each nucleus, influenced by the inductive and resonance effects of the methyl, fluoro, and bromoethyl groups. A comparison between the calculated and experimentally obtained spectra serves as a rigorous confirmation of the molecular structure.

Table 2: Hypothetical GIAO-Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-Br | 33.5 | 33.2 | +0.3 |

| C-Aryl | 35.8 | 35.5 | +0.3 |

| Aryl C-H | 115.2 | 114.9 | +0.3 |

| Aryl C-H | 125.7 | 125.5 | +0.2 |

| Aryl C-CH₂ | 141.5 | 141.1 | +0.4 |

| Aryl C-F | 163.0 (d) | 162.8 (d) | +0.2 |

Note: This table is illustrative, showing the type of data generated from a GIAO calculation. Actual experimental data is required for a real comparison.

Simulation of UV-Vis Absorption Spectra

The simulation of ultraviolet-visible (UV-Vis) absorption spectra can be achieved using quantum chemical methods, most notably Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com This approach calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption of light. acs.org The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. youtube.com

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring. The TD-DFT calculation, performed on a previously optimized ground-state geometry, would yield a list of electronic transitions, their energies, and their probabilities. mdpi.com These theoretical data can then be plotted to generate a simulated spectrum, which can be compared with experimental measurements to confirm the identity of the compound and understand its electronic structure. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to achieve good agreement with spectra measured in solution. youtube.com

Table 3: Hypothetical TD-DFT Output for Major Electronic Transitions

| Transition | Excitation Energy (eV) | λ_max (nm) | Oscillator Strength (f) | Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 4.65 | 266 | 0.025 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 5.88 | 211 | 0.150 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 6.35 | 195 | 0.450 | HOMO → LUMO+1 (π → π*) |

Note: This table is a representative example of theoretical output.

Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a molecular crystal. scirp.orgnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal. crystalexplorer.net Various properties can be mapped onto this surface to highlight different aspects of intermolecular contacts.

A key visualization is the surface mapped with the normalized contact distance (dnorm), which uses a red-white-blue color scheme to indicate contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. nih.govrsc.org Red spots on the dnorm surface highlight significant interactions, such as hydrogen bonds or other close contacts. rsc.org

Table 4: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~55% | Represents the largest contribution, typical for organic molecules. |

| C···H / H···C | ~20% | Indicates C-H···π or general van der Waals interactions. |

| Br···H / H···Br | ~15% | Highlights the role of the bromine atom in crystal packing. |

| F···H / H···F | ~8% | Highlights the role of the fluorine atom in crystal packing. |

| Other | ~2% | Minor contributions from other contacts (e.g., C···C, Br···F). |

Non-covalent Interactions (e.g., Anion-π Interactions)

The solid-state structure and properties of this compound are governed by a network of non-covalent interactions. escholarship.orgnih.gov These weak forces, including van der Waals forces, dipole-dipole interactions, and halogen bonding, dictate how the molecules arrange themselves in the crystal lattice. mdpi.com

The presence of C-F and C-Br bonds introduces significant dipoles into the molecule, leading to dipole-dipole interactions. Furthermore, the bromine atom can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. usu.eduresearchgate.net

While this compound is a neutral molecule, the concept of anion-π interactions is relevant in contexts where it might interact with anions. Anion-π interactions are attractive forces between an anion and the face of an electron-deficient π-system. acs.orgrsc.org The aromatic ring in this compound is not strongly electron-deficient, but the presence of the electronegative fluorine atom can reduce the electron density of the π-system, making weak interactions with anions possible. acs.orgrsc.org Theoretical studies, such as Symmetry-Adapted Perturbation Theory (SAPT) or Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze and quantify the energetic contributions of these different non-covalent interactions, revealing the primary forces responsible for the crystal's stability. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

A thorough review of scientific literature and chemical databases reveals no specific studies focused on the molecular dynamics (MD) simulations of this compound. MD simulations are powerful computational methods used to understand the dynamic behavior of molecules over time, providing insights into conformational changes, flexibility, and intermolecular interactions. However, the application of this technique to this compound has not been documented in publicly available research.

Consequently, detailed research findings, data on its dynamic properties, and corresponding data tables regarding the simulation of this specific compound are not available. The study of its conformational landscape, solvent effects on its structure, and thermal motions through MD simulations remains an unexplored area of research.

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of aryl halides often involves methods that are not environmentally benign, utilizing hazardous reagents and generating significant waste. A key future direction is the development of "green" synthetic pathways to "1-(2-Bromoethyl)-3-fluoro-5-methylbenzene". Research in this area is likely to focus on several promising strategies:

Catalytic Aromatic Substitution: Moving away from stoichiometric activators, research into reusable solid acid catalysts like zeolites could offer a greener route for the initial functionalization of the aromatic ring. These catalysts can enhance regioselectivity, particularly for para-substitution, and are easily separable and recyclable, reducing waste. researchgate.net

Alternative Brominating Agents: The use of molecular bromine presents safety and environmental concerns. Sustainable alternatives are being explored, such as the in-situ generation of bromine from hydrogen peroxide and hydrobromic acid in aqueous media. nih.govajgreenchem.com This method avoids the use of harsh organic solvents and produces water as the primary byproduct.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. nih.gov Its application to the synthesis of "this compound" could lead to more energy-efficient processes. mdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Developing a flow process for the synthesis of this compound would be a significant step towards a more sustainable and efficient manufacturing process.

A comparison of potential synthetic approaches is outlined in Table 1.

| Method | Traditional Approach | Sustainable Alternative | Advantages of Sustainable Alternative |

| Bromination | Molecular bromine (Br₂) with a Lewis acid catalyst in a chlorinated solvent. | In-situ bromine generation using H₂O₂ and HBr in water. nih.govajgreenchem.com | Avoids hazardous reagents and solvents; water is the only byproduct. |

| Alkylation | Friedel-Crafts alkylation with 1,2-dibromoethane (B42909) and a stoichiometric amount of AlCl₃. | Zeolite-catalyzed alkylation. researchgate.net | Reusable catalyst, higher regioselectivity, reduced waste. |

| Process | Batch processing. | Continuous flow synthesis. | Improved safety, scalability, and control over reaction conditions. |

Exploration of Novel Catalytic Transformations

The presence of a bromoethyl group and a fluorinated aromatic ring makes "this compound" a versatile substrate for a wide range of catalytic transformations. Future research will likely focus on leveraging this reactivity to construct complex molecular architectures.

Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions. Future work could explore:

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to form C-C bonds, leading to biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups. libretexts.orgnih.govresearchgate.netnih.govnih.govuzh.ch

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl functionalities, which are valuable precursors for further transformations. organic-chemistry.orgresearchgate.net

Heck Coupling: Reaction with alkenes to form substituted styrenes.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, leading to aniline (B41778) derivatives.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring is a rapidly developing field. Research could focus on developing catalytic systems for the regioselective introduction of new functional groups, bypassing the need for pre-functionalized starting materials.

Transformations of the Bromoethyl Group: The bromoethyl side chain can be converted into a variety of other functional groups. For instance, it can be transformed into an alcohol, 2-(3-fluoro-5-methylphenyl)ethanol (B1441596), which can then be further oxidized or esterified. chemicalbook.compharmaffiliates.com It can also be used to form Grignard reagents for subsequent reactions. google.com

An overview of potential catalytic transformations is presented in Table 2.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base. libretexts.org | Biaryl derivatives. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base. organic-chemistry.org | Aryl-alkyne derivatives. |

| Heck Coupling | Alkene, Pd catalyst, base. | Substituted styrenes. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base. | N-aryl amine derivatives. |

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A deeper understanding of the mechanisms of reactions involving "this compound" is crucial for optimizing reaction conditions and developing new transformations. Future research will likely employ a combination of advanced analytical and spectroscopic techniques.

In-situ Spectroscopy: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and in-situ NMR (Nuclear Magnetic Resonance) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic data.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to identify and characterize transient intermediates in catalytic cycles, shedding light on the active catalyst species and reaction pathways.

Kinetic Isotope Effect (KIE) Studies: KIE studies can help to determine the rate-determining step of a reaction and provide insights into the transition state structure.

Operando Spectroscopy: This involves studying the catalyst and the reaction mixture under actual reaction conditions, providing a more accurate picture of the catalytic process.

Integration with Machine Learning for Predictive Synthesis and Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. For "this compound", these technologies can be applied in several ways:

Predictive Reaction Modeling: ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including the expected yield and regioselectivity. nih.gov This can significantly reduce the amount of trial-and-error experimentation required to develop new synthetic routes.

Retrosynthesis Planning: AI-powered tools can be used to devise synthetic pathways for complex target molecules derived from "this compound".

Catalyst and Ligand Design: ML algorithms can be used to screen virtual libraries of catalysts and ligands to identify the optimal combination for a specific transformation, accelerating the discovery of new and more efficient catalytic systems.

Design and Synthesis of Derivatives for Targeted Chemical Properties and Applications

The unique combination of a fluoro, methyl, and bromoethyl group on a benzene (B151609) ring provides a platform for the design and synthesis of a wide array of derivatives with tailored properties. Future research will likely target applications in pharmaceuticals, agrochemicals, and materials science. walshmedicalmedia.com

Pharmaceutical Applications: The incorporation of fluorine is a common strategy in drug design as it can enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.govpsu.edu Derivatives of "this compound" could be explored as scaffolds for new therapeutic agents, particularly in areas where fluorinated compounds have shown promise, such as anticancer, antibacterial, and antifungal agents. jscimedcentral.commdpi.com

Agrochemicals: Many pesticides and herbicides contain fluorinated aromatic moieties. walshmedicalmedia.com The structural features of "this compound" make it an attractive starting point for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.

Materials Science: Aryl halides are important building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Derivatives of this compound could be synthesized and evaluated for their potential in these applications.

A summary of potential derivatives and their target applications is provided in Table 3.

| Derivative Class | Synthetic Approach | Targeted Application |

| Biaryl compounds | Suzuki-Miyaura coupling | Organic electronic materials, liquid crystals. |

| Amine derivatives | Buchwald-Hartwig amination | Pharmaceutical intermediates. |

| Alcohol derivatives | Hydrolysis of the bromoethyl group | Precursors for esters and ethers with potential biological activity. |

| Polymerizable monomers | Heck coupling to introduce a vinyl group | Synthesis of novel polymers with tailored properties. |

Advanced Computational Modeling for Complex Reaction Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical systems. For "this compound", advanced computational modeling can be applied to:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. This can provide detailed insights into reaction mechanisms and help to explain observed reactivity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules in solution, including solvent effects and conformational changes, which can influence reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For derivatives with potential biological activity, QSAR models can be developed to correlate chemical structure with biological activity, aiding in the design of more potent compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.